Diethenyl (2-cyanoethenyl)phosphonate

Catalog No.
S15153859
CAS No.
61262-51-9
M.F
C7H8NO3P
M. Wt
185.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethenyl (2-cyanoethenyl)phosphonate

CAS Number

61262-51-9

Product Name

Diethenyl (2-cyanoethenyl)phosphonate

IUPAC Name

3-bis(ethenoxy)phosphorylprop-2-enenitrile

Molecular Formula

C7H8NO3P

Molecular Weight

185.12 g/mol

InChI

InChI=1S/C7H8NO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-5,7H,1-2H2

InChI Key

YCGXJKWOHXCVSN-UHFFFAOYSA-N

Canonical SMILES

C=COP(=O)(C=CC#N)OC=C

Diethenyl (2-cyanoethenyl)phosphonate is a phosphorus-containing organic compound characterized by its unique structure, which includes a phosphonate group attached to a diethenyl moiety and a cyanoethenyl group. The compound's molecular formula is C7H8NO3PC_7H_8NO_3P, and it features both double bonds and a cyano group, making it a versatile molecule in organic synthesis and medicinal chemistry.

The phosphonate group contributes to the compound's reactivity, allowing it to participate in various

, including:

  • Nucleophilic Substitution: The phosphonate group can act as a leaving group, allowing for nucleophilic attack at the phosphorus atom.
  • Michael Addition: The presence of the cyanoethenyl moiety enables the compound to participate in Michael addition reactions with suitable nucleophiles.
  • Condensation Reactions: It can also engage in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or novel properties.

Research indicates that compounds similar to diethenyl (2-cyanoethenyl)phosphonate exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that phosphonates can act as enzyme inhibitors and have potential applications as herbicides and antioxidants . The specific biological activity of diethenyl (2-cyanoethenyl)phosphonate may vary depending on its derivatives and the conditions under which they are tested.

The synthesis of diethenyl (2-cyanoethenyl)phosphonate can be achieved through various methods:

  • Multicomponent Reactions: A notable method involves the use of salicylaldehydes, malononitrile, and diethyl phosphite in a domino Knoevenagel–phospha-Michael reaction. This approach allows for high yields without the need for extensive purification steps .
  • Condensation Reactions: The reaction of diethyl phosphite with α-cyano compounds can yield the desired phosphonate through condensation methods under appropriate conditions.
  • Catalytic Methods: The use of catalysts such as pentamethyldiethylenetriamine has been reported to enhance reaction efficiency and yield .

These methods highlight the versatility of synthetic approaches available for obtaining diethenyl (2-cyanoethenyl)phosphonate.

Diethenyl (2-cyanoethenyl)phosphonate has potential applications in several areas:

  • Medicinal Chemistry: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.
  • Agricultural Chemistry: Similar phosphonates are explored for use as herbicides or pesticides.
  • Material Science: The unique chemical properties may allow for applications in polymer chemistry or as intermediates in organic synthesis.

Interaction studies involving diethenyl (2-cyanoethenyl)phosphonate focus on its reactivity with various biological targets. For example, investigations into its enzyme inhibition capabilities could reveal its potential as a therapeutic agent. Additionally, studies assessing its interactions with nucleophiles can provide insights into its reactivity patterns and possible applications in synthetic methodologies.

Several compounds share structural similarities with diethenyl (2-cyanoethenyl)phosphonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Diethyl phosphonatePhosphonate group with ethyl groupsCommonly used as an intermediate in organic synthesis
Ethylene glycol bisphosphonateTwo phosphonate groupsKnown for its use in pharmaceuticals
2-Amino-3-cyano-4H-chromen-4-ylphosphonateChromene structure with phosphonateExhibits significant antibacterial activity

Diethenyl (2-cyanoethenyl)phosphonate is unique due to its specific combination of functional groups that allow it to participate in diverse

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

185.02418011 g/mol

Monoisotopic Mass

185.02418011 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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